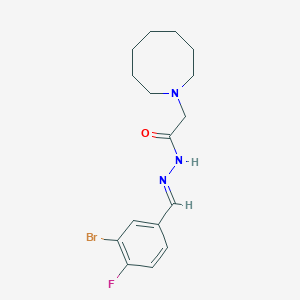

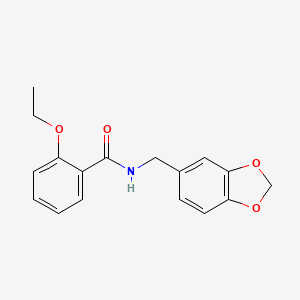

![molecular formula C21H29N3OS B5579077 4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-[(2-Methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine involves multi-step synthetic routes that may include nucleophilic aromatic substitution, condensation reactions, and electrophilic aromatic substitution. For example, Kumar et al. (2004) described the synthesis of a related compound through a multi-step process starting from 4-OTBDPS-propiophenone, which resulted in a compound with potential imaging applications for CB(1) receptors using PET. The synthesis process typically involves the careful selection of reagents and conditions to achieve the desired product with high yield and purity (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds within this category often features complex aromatic systems, heterocycles, and substituents that influence their physical and chemical properties. The crystal and molecular structure of related compounds, as determined by X-ray crystallography, provides insights into their stability, conformation, and potential interactions with biological targets. For instance, Khan et al. (2013) reported the structure of a compound stabilized by hydrogen bonding and C-H…π interactions, highlighting the significance of these non-covalent interactions in determining molecular conformation (Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 4-[(2-Methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine and related compounds can include nucleophilic substitutions, Michael additions, and cycloadditions. These reactions can lead to a wide range of derivatives with varied biological activities. The reactivity of the compound is influenced by the electronic nature of the substituents and the overall molecular structure. For example, Shestopalov et al. (2002) described a one-step synthesis of substituted derivatives via three-component condensation, showcasing the compound's versatility in chemical synthesis (Shestopalov et al., 2002).

Scientific Research Applications

Organic Synthesis Applications

A significant application of compounds related to "4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine" is in organic synthesis, where they serve as intermediates in the construction of complex molecules. The Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones, involving piperidine as a basic catalyst, highlights the utility of such structures in synthesizing diverse organic compounds. This process has led to the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates and related pyrans, indicating the role of piperidine derivatives in facilitating crucial synthetic transformations (Bakhouch et al., 2015).

Anticancer Activity

The exploration of related piperidine derivatives in anticancer research is a prominent application. A study synthesized ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, evaluating their anticancer activity against various human cancer cell lines. This investigation revealed that specific derivatives exhibited significant growth inhibitory effects, underscoring the potential of piperidine and pyrazole-containing compounds in cancer treatment (Inceler et al., 2013).

Antimicrobial Activity

Another critical application is in the development of antimicrobial agents. Compounds featuring piperidine and pyrazole moieties have been synthesized and tested for their antimicrobial properties. For instance, derivatives containing the pyrazole ring demonstrated promising antimicrobial activity, illustrating the potential of such chemical structures in addressing microbial resistance challenges (El‐Emary et al., 2005).

Mechanism of Action

Future Directions

The future directions for these compounds could involve further exploration of their pharmacological effects, including their potential as antileishmanial and antimalarial agents . Additionally, their cytotoxic properties could be further investigated for potential applications in cancer treatment .

properties

IUPAC Name |

1-[4-(2-methylphenyl)sulfanylpiperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3OS/c1-15-7-5-6-8-20(15)26-18-11-13-24(14-12-18)21(25)10-9-19-16(2)22-23(4)17(19)3/h5-8,18H,9-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMLGOZSUULXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2CCN(CC2)C(=O)CCC3=C(N(N=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)

![N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)

![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)

![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)